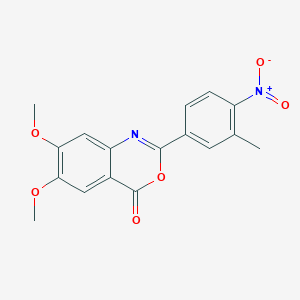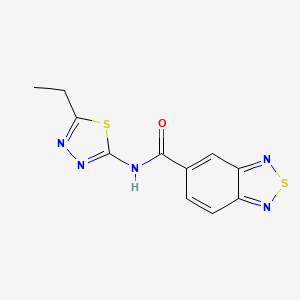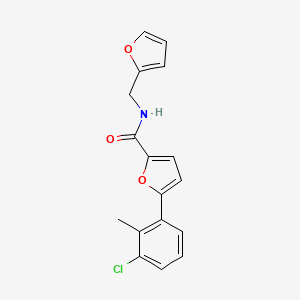
6,7-dimethoxy-2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one is a complex organic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with methoxy groups at positions 6 and 7, a nitrophenyl group at position 2, and a methyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminophenol derivatives, under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where the benzoxazinone core is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Addition of the Methyl Group: The methyl group can be added through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the benzoxazinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amino derivatives by reducing the nitro group.
Substitution: Formation of substituted benzoxazinone derivatives with new functional groups.
Scientific Research Applications
6,7-dimethoxy-2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one: Lacks the nitro and methyl groups, resulting in different chemical properties and biological activities.
6,7-dimethoxy-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one: Similar structure but without the methyl group, leading to variations in reactivity and applications.
6,7-dimethoxy-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one: Lacks the nitro group, affecting its potential biological activities and chemical reactivity.
Uniqueness
6,7-dimethoxy-2-(3-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of both nitro and methyl groups, which impart specific chemical properties and potential applications. The combination of these functional groups enhances its reactivity and potential biological activities, making it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
6,7-dimethoxy-2-(3-methyl-4-nitrophenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-9-6-10(4-5-13(9)19(21)22)16-18-12-8-15(24-3)14(23-2)7-11(12)17(20)25-16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVBCBQJCNCDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dichloro-N,4-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}benzamide](/img/structure/B5646006.png)
![2-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5646010.png)
![1-[(5-ethyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5646014.png)
![2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]phenol](/img/structure/B5646029.png)
![5-chloro-2-methoxy-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine](/img/structure/B5646034.png)
![5-ethyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B5646045.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-methyl-4-pyridinyl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B5646056.png)
![(1,3-benzodioxol-5-ylmethyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5646059.png)
![1-[(2-Bromophenyl)methyl]-4-piperidin-1-ylpiperidine](/img/structure/B5646063.png)
![2-phenyl-4-[(3-pyridinylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5646071.png)
![[4-(4-Fluorophenyl)-1,4-diazepan-1-yl]-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone](/img/structure/B5646079.png)
